molecular formula C8H8Cl2N2O2 B13904041 2,5-Dichloro-n-methoxy-n-methylnicotinamide

2,5-Dichloro-n-methoxy-n-methylnicotinamide

Cat. No.: B13904041
M. Wt: 235.06 g/mol
InChI Key: ALLPXHZTNDHGPE-UHFFFAOYSA-N
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Description

2,5-Dichloro-n-methoxy-n-methylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O2 It is known for its unique structure, which includes two chlorine atoms, a methoxy group, and a methylnicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-n-methoxy-n-methylnicotinamide typically involves the chlorination of nicotinamide derivatives followed by methoxylation and methylation reactions. One common method involves the use of 2,5-dichloronicotinic acid as a starting material, which is then converted to the corresponding amide through a series of reactions involving methanol and methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amide formation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-n-methoxy-n-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2,5-Dichloro-n-methoxy-n-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-n-methoxy-n-methylnicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-n-methoxy-n-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

2,5-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3

InChI Key

ALLPXHZTNDHGPE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)Cl)Cl)OC

Origin of Product

United States

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